7-Chloro-8-methyl-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-propyl-4-quinolinol can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further processed to yield the desired quinolinol compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce quinoline derivatives with altered functional groups.
Scientific Research Applications
7-Chloro-8-methyl-2-propyl-4-quinolinol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Flindersine
- N-methylflindersine
- Haplamine
- N-methylhaplamine
Uniqueness
7-Chloro-8-methyl-2-propyl-4-quinolinol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1070880-13-5 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
7-chloro-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
TVFWHUFBDWZVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C |
Origin of Product |
United States |
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